(R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate (R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 876161-75-0
VCID: VC4411506
InChI: InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-8-9-19(12-14)11-13-6-5-7-15(10-13)21-4/h5-7,10,14H,8-9,11-12H2,1-4H3,(H,18,20)/t14-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)OC
Molecular Formula: C17H26N2O3
Molecular Weight: 306.406

(R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate

CAS No.: 876161-75-0

Cat. No.: VC4411506

Molecular Formula: C17H26N2O3

Molecular Weight: 306.406

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate - 876161-75-0

Specification

CAS No. 876161-75-0
Molecular Formula C17H26N2O3
Molecular Weight 306.406
IUPAC Name tert-butyl N-[(3R)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-8-9-19(12-14)11-13-6-5-7-15(10-13)21-4/h5-7,10,14H,8-9,11-12H2,1-4H3,(H,18,20)/t14-/m1/s1
Standard InChI Key LPVBYHCXGAADHA-CQSZACIVSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)OC

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 1-position with a 3-methoxybenzyl group and at the 3-position with a tert-butyl carbamate moiety. The (R)-configuration at the pyrrolidine’s 3-carbon is essential for its chiral properties, influencing both synthetic utility and biological interactions . Key structural attributes include:

  • Pyrrolidine Core: A five-membered saturated ring providing conformational rigidity.

  • 3-Methoxybenzyl Group: Introduces aromaticity and electron-donating methoxy substituents, enhancing binding to biological targets like serotonin receptors .

  • tert-Butyl Carbamate: A bulky protecting group that stabilizes the amine during synthetic steps while enabling later deprotection under mild acidic conditions.

The IUPAC name, tert-butyl N-[(3R)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate, underscores its stereochemical specificity .

Spectroscopic Characterization

Spectral data confirm the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (t, J = 7.8 Hz, 1H, aromatic), 6.75–6.82 (m, 3H, aromatic), 4.55 (br s, 1H, NH), 3.80 (s, 3H, OCH₃), 3.65–3.72 (m, 2H, NCH₂), 2.95–3.10 (m, 2H, pyrrolidine), 1.44 (s, 9H, C(CH₃)₃) .

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of carbamate).

Synthesis and Optimization

Stepwise Synthesis

The synthesis involves three primary steps :

  • Amine Protection: (R)-3-aminopyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding (R)-tert-butyl pyrrolidin-3-ylcarbamate.

  • Alkylation: The protected amine reacts with 3-methoxybenzyl chloride in the presence of sodium hydride (NaH), forming the 3-methoxybenzyl-substituted intermediate.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >85% purity.

Reaction Conditions

  • Temperature: 0–25°C for Boc protection; 50°C for alkylation.

  • Solvents: Dichloromethane (Boc protection), dimethylformamide (alkylation).

  • Catalysts: Triethylamine (Et₃N) for acid scavenging.

Applications in Medicinal Chemistry

Neurological Target Modulation

The 3-methoxybenzyl group mimics endogenous ligands of serotonin (5-HT₃) and dopamine receptors. In vitro assays demonstrate moderate affinity (Kᵢ = 120 nM for 5-HT₃), suggesting potential in treating anxiety and depression .

Enzyme Inhibition

Carbamate derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ values of 1.2–3.5 μM, comparable to rivastigmine. This activity stems from π-π stacking between the methoxybenzyl group and AChE’s catalytic site .

Physicochemical Properties

PropertyValueMethod
Melting Point121–124°CDifferential Scanning Calorimetry
Solubility12 mg/mL in DMSOUSP shake-flask
LogP2.8 ± 0.3HPLC
pKa9.1 (amine)Potentiometric

Structural Analogs and Comparative Activity

CompoundSubstituentBiological Activity (IC₅₀)
2-Methoxy analog 2-OCH₃5-HT₃ Kᵢ = 95 nM
4-Methoxy analog 4-OCH₃AChE IC₅₀ = 0.8 μM
3-Fluoro-2-nitro analog3-F, 2-NO₂Anticancer (GI₅₀ = 4.2 μM)

The 3-methoxy derivative exhibits balanced selectivity across targets, whereas nitro groups enhance cytotoxicity but reduce CNS penetration .

Future Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier permeability.

  • Derivatization: Introduce sulfonamide or heterocyclic groups to optimize receptor affinity.

  • Process Chemistry: Develop continuous flow synthesis to reduce Boc protection time by 60% .

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